N-[2-(4-chlorophenyl)ethyl]-4-nitro-1H-pyrazol-5-amine
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Overview
Description
N-[2-(4-chlorophenyl)ethyl]-4-nitro-1H-pyrazol-5-amine is a chemical compound that belongs to the class of pyrazole derivatives. This compound is characterized by the presence of a 4-chlorophenyl group attached to an ethyl chain, which is further connected to a nitro-substituted pyrazole ring. The compound’s unique structure makes it a subject of interest in various fields of scientific research, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(4-chlorophenyl)ethyl]-4-nitro-1H-pyrazol-5-amine typically involves a multi-step process. One common method starts with the nitration of a suitable pyrazole precursor to introduce the nitro group. This is followed by the alkylation of the pyrazole ring with a 4-chlorophenyl ethyl halide under basic conditions. The reaction conditions often involve the use of solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) and bases such as potassium carbonate or sodium hydride.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and automated systems can further enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
N-[2-(4-chlorophenyl)ethyl]-4-nitro-1H-pyrazol-5-amine can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The chlorine atom in the 4-chlorophenyl group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with other aromatic compounds.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Substitution: Nucleophiles such as amines or thiols, solvents like ethanol or acetonitrile.
Coupling Reactions: Boronic acids, palladium catalysts, bases like potassium carbonate.
Major Products Formed
Reduction: Formation of N-[2-(4-chlorophenyl)ethyl]-4-amino-1H-pyrazol-5-amine.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Coupling: Formation of biaryl compounds.
Scientific Research Applications
N-[2-(4-chlorophenyl)ethyl]-4-nitro-1H-pyrazol-5-amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-[2-(4-chlorophenyl)ethyl]-4-nitro-1H-pyrazol-5-amine involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The compound may also bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
N-[2-(4-chlorophenyl)piperazin-1-yl]ethyl-3-methoxybenzamide: A compound with a similar 4-chlorophenyl group but different functional groups and applications.
4-chlorophenyl ethylamine: A simpler compound with a similar ethyl chain and 4-chlorophenyl group but lacking the pyrazole ring.
Uniqueness
N-[2-(4-chlorophenyl)ethyl]-4-nitro-1H-pyrazol-5-amine is unique due to the presence of both a nitro-substituted pyrazole ring and a 4-chlorophenyl ethyl group. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C11H11ClN4O2 |
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Molecular Weight |
266.68 g/mol |
IUPAC Name |
N-[2-(4-chlorophenyl)ethyl]-4-nitro-1H-pyrazol-5-amine |
InChI |
InChI=1S/C11H11ClN4O2/c12-9-3-1-8(2-4-9)5-6-13-11-10(16(17)18)7-14-15-11/h1-4,7H,5-6H2,(H2,13,14,15) |
InChI Key |
OKXRLVHXMOITBE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1CCNC2=C(C=NN2)[N+](=O)[O-])Cl |
Origin of Product |
United States |
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